molecular formula C17H15N3O3 B2421181 Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-13-0

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2421181
CAS No.: 2034416-13-0
M. Wt: 309.325
InChI Key: VAAGZHBGLONVID-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The furan and pyrrolidine rings are then introduced through subsequent reactions involving cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, pyrrolidine, or oxadiazole rings, such as:

Uniqueness

What sets Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone apart is its specific combination of rings and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-4-10-22-14)20-9-8-13(11-20)15-18-16(23-19-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGZHBGLONVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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